ARQ-751 Demonstrates ~70-Fold Greater Biochemical Potency Against AKT1 Versus the Allosteric Comparator MK-2206
In head-to-head biochemical assays measuring inhibition of full-length active AKT1, ARQ-751 exhibited an IC50 of 0.55 nM, representing approximately 73.6-fold greater potency than the allosteric comparator MK-2206 (IC50 = 40.5 nM) [1]. This differential potency was consistent across all three AKT isoforms: ARQ-751 showed 36.4-fold higher potency against AKT2 (0.81 nM vs 29.5 nM) and 27.8-fold higher potency against AKT3 (1.3 nM vs 36.4 nM) compared to MK-2206 [1].
| Evidence Dimension | Biochemical IC50 against AKT1 |
|---|---|
| Target Compound Data | ARQ-751 IC50 = 0.55 nM |
| Comparator Or Baseline | MK-2206 IC50 = 40.5 nM |
| Quantified Difference | 73.6-fold more potent |
| Conditions | Biochemical assay against full-length active AKT1 |
Why This Matters
For researchers designing AKT pathway inhibition experiments, the substantially lower IC50 of ARQ-751 enables effective target engagement at significantly lower compound concentrations than MK-2206, potentially reducing off-target effects and improving experimental reproducibility.
- [1] Table 1. ARQ 092 and ARQ 751 potency. PMC/NIH. Biochemical IC50 values for ARQ 751, ARQ 092, MK-2206, and GDC-0068 against full-length active AKT1, AKT2, and AKT3. View Source
